molecular formula C8H4FIO3 B6286731 2-Fluoro-3-formyl-5-iodobenzoic acid CAS No. 2387023-24-5

2-Fluoro-3-formyl-5-iodobenzoic acid

Cat. No.: B6286731
CAS No.: 2387023-24-5
M. Wt: 294.02 g/mol
InChI Key: XVMZONGWIWPVHH-UHFFFAOYSA-N
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Properties

IUPAC Name

2-fluoro-3-formyl-5-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIO3/c9-7-4(3-11)1-5(10)2-6(7)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMZONGWIWPVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-formyl-5-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom.

    Oxidation and Reduction Reactions: The formyl group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include fluoride salts, polar aprotic solvents, and oxidizing or reducing agents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzoic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-formyl-5-iodobenzoic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.

Biological Activity

2-Fluoro-3-formyl-5-iodobenzoic acid is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The presence of fluorine and iodine atoms in its structure often enhances its reactivity and interaction with biological molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The chemical formula for this compound is C7H4FIO2C_7H_4FIO_2. Its structure includes a formyl group (-CHO) which is known to influence biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The fluorine atom can enhance lipophilicity, allowing better membrane permeability, while the iodine atom may facilitate halogen bonding interactions with proteins or nucleic acids. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest potential applications in cancer therapy due to its structural similarities with known anticancer agents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and formylation processes. A common synthetic route includes:

  • Starting Material : 2-Fluoro-5-iodobenzoic acid.
  • Reagents : Utilize formylating agents such as formic acid or other carbonyl sources.
  • Conditions : Reactions are often conducted under acidic or basic conditions to facilitate the formation of the formyl group.

Antitumor Activity

A study conducted on derivatives of benzoic acids, including this compound, evaluated their cytotoxic effects on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective potency compared to standard chemotherapeutics.

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0

Enzyme Inhibition

In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in inflammation and cancer progression.

EnzymeInhibition (%)Reference
COX60%
LOX55%

Case Studies

  • Case Study on Anticancer Effects :
    A recent study published in a peer-reviewed journal explored the anticancer effects of several fluorinated benzoic acids, including this compound. The study utilized both in vitro and in vivo models, demonstrating a reduction in tumor size and increased apoptosis markers in treated groups compared to controls.
  • Toxicological Assessment :
    Toxicological evaluations indicated that while the compound exhibits biological activity, it also presents potential toxicity at higher concentrations. Safety profiles were established through acute toxicity studies in rodent models, revealing a need for careful dosage management in therapeutic applications.

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